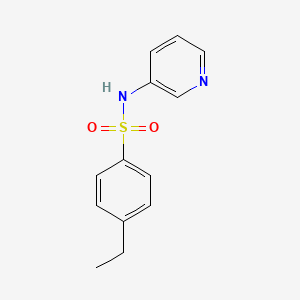

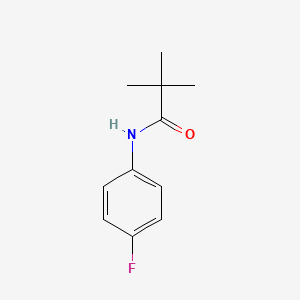

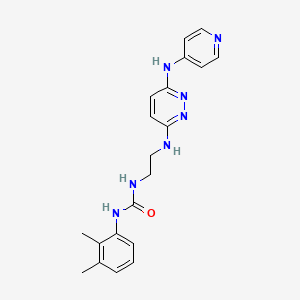

1-(5-Fluoropyrimidin-2-yl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-(5-Fluoropyrimidin-2-yl)azepane” has been described in several studies. For instance, an efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-Transaminase Biocatalyst in a Two-Phase System has been reported . Another study describes the use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .Chemical Reactions Analysis

The chemical reactions involving “1-(5-Fluoropyrimidin-2-yl)azepane” can be complex and depend on the specific conditions and reagents used. One study describes the use of a packed-bed reactor for a continuous flow biotransformation .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Fluoropyrimidin-2-yl)azepane” can be determined using various analytical techniques. The compound has a molecular formula of CHFNO and an average mass of 114.078 Da .Aplicaciones Científicas De Investigación

Structure-based Optimization and Protein Kinase Inhibition

The exploration of azepane derivatives, including compounds related to 1-(5-Fluoropyrimidin-2-yl)azepane, has led to significant advancements in the development of protein kinase inhibitors. Specifically, azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), with certain compounds demonstrating plasma stability and high activity levels. Molecular modeling and crystal structure analysis have contributed to the optimization of these compounds, facilitating a deeper understanding of their binding interactions and the consequent conformational changes in both the ligands and the target proteins. This research underscores the potential of azepane derivatives in the development of novel therapeutics targeting protein kinases (Breitenlechner et al., 2004).

Synthesis of Key Intermediates for Kinase Inhibitors

The covalent immobilization of the amine transaminase from Vibrio fluvialis (Vf-ATA) and its application in synthesizing (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a crucial intermediate of the JAK2 kinase inhibitor AZD1480, represents another significant application. This process, employing a continuous flow biotransformation in conjunction with a green co-solvent, showcases an efficient and environmentally friendly approach to producing optically pure intermediates critical for the synthesis of kinase inhibitors (Semproli et al., 2020).

Copper-Catalyzed Functionalization for Azepane Synthesis

Recent advancements have also been made in the copper-catalyzed formal [5 + 2] aza-annulation processes, which facilitate the synthesis of azepanes, including those containing the 1-(5-Fluoropyrimidin-2-yl) moiety. This methodology allows for the selective functionalization of distal unactivated C(sp3)-H bonds, offering a broad substrate scope that enables the late-stage modification of pharmaceuticals and natural products. The proposed radical mechanism involving 1,5-hydrogen atom transfer highlights the innovative approaches being developed to construct azepane motifs via C-N bond formation (Yang et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCUIABZWBXLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyrimidin-2-yl)azepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)

![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)

![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)

![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)